2,5-dichloro-N,N-diethylbenzamide

Description

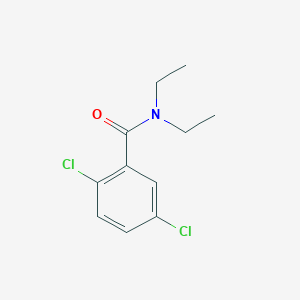

Structure

3D Structure

Properties

IUPAC Name |

2,5-dichloro-N,N-diethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl2NO/c1-3-14(4-2)11(15)9-7-8(12)5-6-10(9)13/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZQZZQVSKHUZSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=C(C=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Identification of Key Structural Determinants for Biological Efficacy

The biological activity of N,N-diethylbenzamide derivatives is intricately linked to the specific arrangement of their constituent parts: the substituted benzene (B151609) ring, the amide linkage, and the N,N-diethyl group. Research into various benzamides has highlighted that the nature and position of substituents on the aromatic ring are critical in modulating their biological effects. For instance, in the context of other bioactive benzamides, the presence and positioning of electron-withdrawing groups, such as chlorine atoms, on the phenyl ring significantly influence their interaction with biological targets.

Impact of Halogen Substitution Patterns on Activity Profiles

The substitution of halogen atoms on the benzamide (B126) scaffold is a well-established strategy for modulating biological activity. The number, type, and, critically, the position of these halogens can drastically alter a compound's potency and selectivity. While direct comparative studies detailing the activity profile of 2,5-dichloro-N,N-diethylbenzamide against its other dichlorinated isomers (e.g., 2,4-, 2,6-, 3,4-, and 3,5-dichloro) are limited in the reviewed literature, research on related compounds provides valuable insights.

Table 1: Comparison of Dichlorobenzamide Isomers and their Studied Biological Activities

| Compound | Substitution Pattern | Studied Biological Activity | Reference |

| N,N-dialkyl-3,5-dichlorobenzamides | 3,5-dichloro | Phytotoxicity | fiveable.me |

| 2,6-dichlorobenzamide | 2,6-dichloro | Herbicide | acs.org |

| This compound | 2,5-dichloro | Not specified in detail |

This table is generated based on available data and highlights the need for more direct comparative studies involving the 2,5-dichloro isomer.

Influence of N-Substituents and Amide Conformation on Biological Interactions

The N,N-diethyl group of this compound is not merely a passive component; it actively influences the compound's biological interactions. The two ethyl groups on the nitrogen atom introduce steric bulk, which can be crucial for the molecule's orientation within a binding site. fiveable.me Compared to unsubstituted or N-monosubstituted amides, N,N-disubstituted amides like this one exhibit reduced reactivity towards nucleophilic acyl substitution due to this steric hindrance. fiveable.me

Furthermore, the conformation of the amide bond is a key determinant of biological activity. The rotation around the carbonyl-to-nitrogen (C-N) bond in N,N-diethylbenzamides is restricted due to the partial double bond character arising from resonance. This restricted rotation can lead to the existence of different conformers, which may have distinct abilities to bind to biological targets. nii.ac.jpnih.govnih.gov The energy barrier for this rotation is influenced by both the substituents on the benzene ring and the solvent environment. nii.ac.jp The specific conformation adopted by the N,N-diethylamide moiety in this compound will therefore be a critical factor in its interaction with its biological partners. The planarity and resonance stabilization of the amide bond, influenced by the N,N-disubstitution, are fundamental to its structural and electronic properties and, consequently, its pharmacological profile. fiveable.me

Stereochemical Considerations and their Role in Biological Recognition

Stereochemistry plays a pivotal role in the biological activity of many compounds, as biological systems are inherently chiral. However, in the case of this compound, the molecule is achiral. nih.gov This means it does not have a non-superimposable mirror image and does not exist as enantiomers or diastereomers.

The absence of stereocenters simplifies its chemical synthesis and characterization, as there is no need to separate different stereoisomers. From a biological recognition perspective, this means that the molecule will interact with its biological target in a single, defined three-dimensional shape, without the complexities of different stereoisomers exhibiting varied potencies or efficacies. While chirality is often a key factor for the specificity of drug-receptor interactions, the efficacy of an achiral molecule like this compound relies entirely on the precise complementarity of its three-dimensional structure with its binding site. The specific arrangement of the dichlorinated phenyl ring and the N,N-diethylamide group in space is what determines its biological recognition and subsequent effects.

Computational and Theoretical Chemistry Approaches

Molecular Docking and Virtual Screening for Target Identification and Binding Affinity Prediction

Molecular docking and virtual screening are powerful computational techniques used to predict the binding of a small molecule (ligand) to a macromolecular target, typically a protein. These methods are crucial in the early stages of drug and pesticide discovery for identifying potential biological targets and estimating the binding affinity.

In Silico Prediction of Insecticide Protein Targets

The search for new and effective insecticides with novel modes of action is a critical area of research to combat insecticide resistance. semanticscholar.org In silico methods, such as virtual screening, play a significant role in identifying potential insecticide targets. semanticscholar.orgresearchgate.net These computational approaches allow for the screening of large libraries of compounds against various protein targets to identify molecules with a high likelihood of binding. semanticscholar.org

For compounds like 2,5-dichloro-N,N-diethylbenzamide, which has demonstrated insect repellent properties, virtual screening can be employed to predict its potential protein targets within insects. nih.govnih.gov The process involves docking the 3D structure of the compound into the binding sites of known or predicted insect protein structures. The goal is to identify proteins where the compound fits well both sterically and electrostatically, suggesting a potential biological interaction. The effectiveness of these in silico techniques is continually improving, aiding in the design of more effective and environmentally safer pesticides. researchgate.net

Key protein targets for insecticides in organisms like Aedes aegypti are often explored using these methods. nih.gov The identification of such targets is the first step in understanding the mode of action of a potential insecticide.

Protein-Ligand Docking for Understanding Binding Poses and Affinities

Once a potential protein target is identified, protein-ligand docking is used to predict the specific orientation and conformation of the ligand (in this case, this compound) within the protein's binding site. nih.gov This "binding pose" is crucial for understanding the nature of the interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the protein-ligand complex. nih.govresearchgate.net

The process involves generating a multitude of possible binding poses and then using a scoring function to rank them based on their predicted binding affinity. nih.gov A lower binding energy generally indicates a more stable and favorable interaction. nih.gov Programs like AutoDock Vina are commonly used for these simulations. nih.govmdpi.com The results of docking studies can provide valuable information on the strength of the complex formed between the compound and the target enzyme. mdpi.com

These computational predictions are essential for structure-activity relationship (SAR) studies, where the goal is to understand how chemical modifications to a molecule affect its biological activity. By visualizing the binding pose, researchers can make informed decisions about how to modify the compound to improve its binding affinity and, consequently, its efficacy as an insecticide.

Table 1: Example of Molecular Docking Data for a Ligand with a Target Protein

| Parameter | Value | Reference |

| Binding Energy (kcal/mol) | -9.0 | mdpi.com |

| Hydrogen Bond Interactions | Asp 21, Ser 59, Tyr 22 | mdpi.com |

| Software Used | AutoDock Vina | mdpi.com |

This table is illustrative and provides an example of the type of data obtained from molecular docking studies. The specific values are for a different molecule but demonstrate the parameters typically reported.

Quantum Chemical Calculations (DFT, CPMD) for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT) and Car-Parrinello Molecular Dynamics (CPMD), are used to investigate the electronic structure, reactivity, and conformational properties of molecules with a high degree of accuracy.

Conformational Analysis and Potential Energy Surfaces

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. researchgate.net For flexible molecules like this compound, which contains rotatable bonds, conformational analysis is particularly important.

DFT calculations can be used to construct a potential energy surface (PES) by systematically changing the torsion angles of the rotatable bonds and calculating the energy of the resulting conformation. The minima on the PES correspond to stable conformers. These studies are crucial for understanding how the molecule might adopt a specific shape to fit into a protein's binding site.

Analysis of Intramolecular and Intermolecular Hydrogen Bonding Equilibrium

Hydrogen bonds play a critical role in molecular recognition and biological activity. In molecules containing both hydrogen bond donors and acceptors, an equilibrium can exist between intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds. mdpi.com

For benzamide (B126) derivatives, the amide group can participate in hydrogen bonding. researchgate.netmdpi.com The presence of substituents on the aromatic ring and the N,N-diethyl groups can influence the formation and strength of these bonds. mdpi.com DFT calculations, combined with experimental techniques like infrared spectroscopy, can be used to study this equilibrium. researchgate.net For instance, in related N,N-diethylbenzamide structures, steric effects from the ethyl groups can influence the formation of intramolecular hydrogen bonds. mdpi.com The ability to form specific hydrogen bonds is often a key determinant of a molecule's binding affinity to its target. rsc.org

Charge Distribution and Frontier Molecular Orbital Analysis

The distribution of electron density within a molecule, described by its charge distribution and molecular electrostatic potential (MESP), is fundamental to its reactivity and intermolecular interactions. bhu.ac.in DFT calculations can provide detailed information about the partial atomic charges on each atom in this compound. This information helps in identifying regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are likely to be involved in interactions with a biological target. bhu.ac.in

Frontier molecular orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. youtube.com The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. mdpi.com A smaller HOMO-LUMO gap generally suggests higher reactivity. mdpi.com Analysis of the FMOs can provide insights into the types of reactions a molecule is likely to undergo and can be used to predict its biological activity. mdpi.comresearchgate.net

Molecular Dynamics Simulations for Dynamic Ligand-Target Interactions

Molecular dynamics (MD) simulations offer a powerful computational method to study the physical movement of atoms and molecules over time. This technique provides a dynamic view of the interaction between a ligand, such as this compound, and its biological target, complementing the more static picture provided by molecular docking. By simulating the behavior of the ligand-protein complex in a virtual environment that mimics physiological conditions, researchers can gain insights into the stability of the binding, the conformational changes that occur upon binding, and the key interactions that stabilize the complex.

The process of an MD simulation involves calculating the forces between atoms and using these forces to predict their movements over a series of small time steps. The trajectory of the atoms over time reveals how the ligand and protein interact and adapt to each other. For instance, in studies of other substituted benzamide derivatives, MD simulations have been used to validate the results of molecular docking studies. nih.govresearchgate.net The root-mean-square deviation (RMSD) of the ligand and protein backbone is often analyzed during the simulation. A stable RMSD value over the course of the simulation suggests that the ligand remains securely bound in the active site and that the protein structure is not significantly perturbed by the ligand's presence. nih.govresearchgate.net

Furthermore, MD simulations can elucidate the role of individual amino acid residues in the binding pocket that form crucial interactions with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.govresearchgate.net By understanding the dynamic nature of these interactions, it is possible to refine the design of new derivatives of this compound to enhance their binding affinity and selectivity for a specific target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. archivepp.com The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. These models are highly valuable in drug discovery for predicting the activity of newly designed compounds, thereby prioritizing synthetic efforts towards the most promising candidates. jppres.comunair.ac.id

The development of a QSAR model typically involves several key steps. First, a dataset of compounds with known biological activities is compiled. For this compound, this would involve synthesizing and testing a series of related benzamide derivatives. Next, for each compound in the series, a set of molecular descriptors is calculated. These descriptors are numerical values that represent different aspects of the molecule's structure, such as its size, shape, electronic properties, and hydrophobicity.

Once the descriptors are calculated, statistical methods are employed to build a mathematical equation that correlates the descriptors with the biological activity. Various statistical techniques can be used, including multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms. nih.govnih.gov The resulting QSAR equation can then be used to predict the activity of new, untested compounds based solely on their calculated descriptors.

The predictive power of a QSAR model is assessed through rigorous statistical validation. researchgate.net Several statistical parameters are used to evaluate the quality of the model, including the correlation coefficient (R²), which measures the goodness of fit of the model, and the cross-validated correlation coefficient (Q²), which assesses the model's predictive ability. jppres.comunair.ac.id A robust and validated QSAR model can provide valuable insights into the structural features that are important for the desired biological activity, guiding the rational design of more potent and selective analogues of this compound. For example, QSAR studies on other benzamide derivatives have successfully identified key structural requirements for anticancer and antidiabetic activities. jppres.comnih.gov

| Parameter | Description |

| n | The number of compounds in the dataset used to build the QSAR model. |

| R² (Coefficient of Determination) | Indicates the proportion of the variance in the dependent variable (biological activity) that is predictable from the independent variables (molecular descriptors). A value closer to 1 indicates a better fit of the model to the data. |

| Q² (Cross-validated R²) | A measure of the predictive ability of the model, determined through cross-validation techniques like leave-one-out. A higher Q² value (typically > 0.5) suggests good predictive power. |

| F-statistic | A statistical test that assesses the overall significance of the regression model by comparing the model to one with no predictors. A high F-value indicates a statistically significant model. |

| p-value | The probability of obtaining the observed results, or more extreme, if the null hypothesis (that there is no relationship between the descriptors and the activity) were true. A low p-value (typically < 0.05) indicates that the results are statistically significant. |

Advanced Research Methodologies and Analytical Techniques in Benzamide Studies

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in the study of benzamides, providing detailed insights into their molecular structure, bonding, and electronic properties. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and UV-Vis spectroscopy are routinely employed to characterize these compounds.

Nuclear Magnetic Resonance (NMR) for Structural Elucidation and Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules like 2,5-dichloro-N,N-diethylbenzamide. weebly.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial arrangement. weebly.comslideshare.net For complex molecules, 2D-NMR techniques are often used to resolve overlapping signals and provide a clearer picture of the molecular structure. pitt.edu

In the case of N,N-disubstituted benzamides, such as this compound, NMR studies can reveal interesting dynamic processes. The rotation around the C(O)-N bond is often hindered due to the partial double bond character, which can lead to the observation of distinct signals for the two N-ethyl groups, particularly the CH2 protons. reddit.com This phenomenon, known as conformational dynamics, can be studied by monitoring changes in the NMR spectrum at different temperatures. nih.gov

Table 1: Predicted NMR Spectral Data for N,N-diethylbenzamide Derivatives

| Compound | Nucleus | Predicted Chemical Shift (ppm) |

| N,N-diethylbenzamide | 1H | Varies for aromatic and ethyl protons |

| 13C | Signals for carbonyl, aromatic, and ethyl carbons | |

| 2-Methyl-N,N-diethylbenzamide | 1H | Distinct signals for methyl, aromatic, and ethyl protons |

| 13C | Additional signal for the methyl carbon | |

| 2,5-dichloro-3,6-bis-methylamino- acs.orgnih.govbenzoquinone | 1H | ~3.11 (CH3), ~7.77 (NH) |

| 13C | ~31.8 (CH3), ~101.11 (C3, C6), ~151.60 (C1, C4), ~172.65 (C2, C5) researchgate.net |

Note: Actual chemical shifts can vary depending on the solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Hydrogen Bonding Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of molecules. These methods are particularly sensitive to the types of chemical bonds present and their environment, making them ideal for studying the functional groups in this compound. The amide group, in particular, gives rise to characteristic absorption bands in the IR spectrum, such as the C=O stretching (Amide I band) and the N-H bending/C-N stretching (Amide II band). researchgate.netacs.org

The positions and shapes of these bands can provide valuable information about intermolecular interactions, such as hydrogen bonding. researchgate.netbgsu.edu In the solid state, benzamides often form hydrogen-bonded dimers or catemeric tapes, which can be identified through shifts in the vibrational frequencies. acs.org While this compound lacks an N-H bond for traditional hydrogen bonding, it can still act as a hydrogen bond acceptor through its carbonyl oxygen. mdpi.com

Table 2: Key Vibrational Modes in Benzamides

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

| Amide I (C=O stretch) | 1630-1680 | Stretching of the carbonyl double bond. |

| Amide II (N-H bend/C-N stretch) | 1510-1570 | A coupled vibration involving the N-H in-plane bend and C-N stretch. |

| N-H Stretch | 3100-3500 | Stretching of the N-H bond in primary and secondary amides. |

| C-Cl Stretch | 600-800 | Stretching of the carbon-chlorine bond. |

UV-Vis Spectroscopy for Electronic Transitions and Solvent Effects

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure. The absorption of light promotes electrons from lower energy molecular orbitals to higher energy ones. For benzamides, these transitions are typically π → π* and n → π* transitions associated with the aromatic ring and the carbonyl group.

The position and intensity of the absorption bands are sensitive to the chemical environment of the molecule. nih.gov This phenomenon, known as solvatochromism, can be used to study the effects of solvent polarity and hydrogen bonding on the electronic structure of this compound. nih.gov By analyzing the shifts in the absorption maxima in different solvents, it is possible to gain insights into the solute-solvent interactions. mdpi.comnih.gov

Chromatographic and Mass Spectrometric Methods for Compound Analysis

Chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are essential for the separation, identification, and quantification of this compound in complex mixtures. medwinpublishers.comresearchgate.net These methods are often coupled with mass spectrometry (MS), which provides information about the molecular weight and fragmentation pattern of the compound, allowing for its unambiguous identification. researchgate.netresearchgate.netnist.gov

GC-MS is a powerful combination for the analysis of volatile and thermally stable compounds like N,N-diethylbenzamide derivatives. medwinpublishers.comnih.gov The sample is first vaporized and separated based on its boiling point and interaction with the stationary phase in the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that serves as a molecular fingerprint. nih.govspectrabase.com

X-ray Diffraction for Solid-State Structural Determination

These studies can reveal details about the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as halogen bonding and π-π stacking, which can influence the physical properties of the solid. acs.orgnih.gov For benzamide (B126) derivatives, X-ray diffraction has been instrumental in understanding how substituents on the benzene (B151609) ring affect the crystal packing and the formation of hydrogen-bonded networks. acs.org

Table 3: Crystallographic Data for a Related Benzamide Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2(1)/n |

| Molecules per unit cell | 4 |

| Torsion angle may vary for different derivatives. |

This data is for 3-benzodioxole-5-carboxylic acid 2,5-dioxo-1-pyrrolidinyl ester, a related compound, to illustrate the type of information obtained from X-ray diffraction. mdpi.com

Development of In Vitro and In Silico Assays for Biological Evaluation

To assess the potential biological activity of this compound, a combination of in vitro and in silico methods can be employed. nih.govnih.gov In vitro assays involve testing the compound directly on isolated biological targets, such as enzymes or cell lines, to determine its effects. researchgate.netnih.govmdpi.com For example, cytotoxicity assays using cancer cell lines can be used to screen for potential anticancer activity. nih.gov

In silico methods, on the other hand, use computational models to predict the biological activity and properties of a compound before it is synthesized. mdpi.comresearchgate.net Techniques like molecular docking can simulate the binding of this compound to a target protein, providing insights into its potential mechanism of action. mdpi.comnih.gov Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the chemical structure of a series of benzamides with their observed biological activity. researchgate.netnih.gov These computational approaches help to prioritize compounds for further experimental testing, saving time and resources. mdpi.com

Future Directions and Emerging Research Avenues for 2,5 Dichloro N,n Diethylbenzamide

Design and Synthesis of Next-Generation Benzamide (B126) Scaffolds with Tuned Specificity

The future development of benzamide-based compounds hinges on the ability to design and synthesize novel molecular architectures with precisely tuned biological specificity. The 2,5-dichloro substitution pattern on the benzamide ring is a starting point for extensive chemical modification. The goal is to create next-generation scaffolds that exhibit enhanced potency for their intended target while minimizing off-target effects.

Research efforts will likely concentrate on several key areas:

Systematic Structure-Activity Relationship (SAR) Studies: By systematically altering the substituents on the aromatic ring and the N,N-diethylamide portion, researchers can map the chemical space to identify features that govern target binding and specificity. For instance, replacing the chloro groups with other halogens (fluorine, bromine) or with bioisosteric groups (e.g., trifluoromethyl, cyano) could significantly impact electronic and steric properties, leading to improved target engagement.

Conformationally Restricted Analogs: Introducing cyclic constraints or rigid linkers into the N,N-diethylamide side chain can lock the molecule into a specific bioactive conformation. This pre-organization can increase binding affinity and selectivity for the target protein, as it reduces the entropic penalty of binding.

Modern Synthetic Methodologies: The advancement of synthetic chemistry is crucial. Techniques like one-pot synthesis, which can significantly reduce reaction time and improve scalability, will be essential for producing libraries of benzamide analogs for screening. The development of efficient and scalable synthesis methods is a prerequisite for the industrial feasibility of any new compound.

Table 1: Hypothetical Modifications to the 2,5-Dichloro-N,N-Diethylbenzamide Scaffold for Tuned Specificity

| Modification Area | Example Modification | Predicted Impact on Specificity/Activity |

|---|---|---|

| Aromatic Ring Substituents | Replace 2,5-dichloro with 2-chloro-5-trifluoromethyl | Alters electronic profile; may enhance binding to specific enzyme pockets. |

| Amide Group | Replace N,N-diethyl with a pyrrolidine (B122466) or piperidine (B6355638) ring | Introduces conformational rigidity; may increase target selectivity. |

| Additional Functionalization | Add a hydroxyl or amino group to the benzene (B151609) ring | Provides new hydrogen bonding opportunities; can improve target engagement and solubility. |

Exploration of Multi-Targeted Therapeutic Strategies Utilizing the Benzamide Core

Complex, multifactorial diseases such as neurodegenerative disorders or cancer often prove resistant to therapies that act on a single target. rsc.orgbenthamscience.com This has led to the rise of the multi-target-directed ligand (MTDL) approach, which aims to design a single molecule capable of modulating multiple pathological pathways simultaneously. benthamscience.comnih.gov The benzamide scaffold is an ideal starting point for developing such MTDLs.

The core strategy involves the molecular hybridization of the benzamide pharmacophore with other known active moieties. For a disease like Alzheimer's, which involves amyloid-β aggregation, cholinergic deficits, and metal ion dysregulation, a benzamide derivative could be designed to address several of these issues. rsc.org For example, researchers could fuse the this compound structure with a fragment known to inhibit acetylcholinesterase (AChE) or chelate excess metal ions. nih.gov This emerging strategy focuses on developing pleiotropic ligands that can interact with at least two therapeutic targets concurrently. nih.gov The resulting MTDLs could offer superior therapeutic profiles compared to single-target agents. nih.gov

Table 2: Potential Multi-Target Strategies for a Benzamide-Based MTDL in Neurodegenerative Disease

| Target Combination | Therapeutic Rationale | Potential Hybridization Strategy |

|---|---|---|

| Acetylcholinesterase (AChE) & BACE-1 | Addresses both symptomatic cognitive decline and amyloid plaque formation in Alzheimer's disease. nih.gov | Incorporate a structural motif from a known AChE inhibitor (e.g., donepezil-like fragment) onto the benzamide core. nih.gov |

| Monoamine Oxidase (MAO) & Metal Chelation | Reduces oxidative stress and mitigates neurotoxicity caused by dysregulated metal ions. | Attach an 8-hydroxyquinoline (B1678124) moiety (a known metal chelator) to the benzamide scaffold. nih.gov |

| Dopamine Receptors & Serotonin Receptors | Potential treatment for psychiatric disorders by modulating multiple neurotransmitter systems. | Design benzamide analogs that fit the pharmacophore models of both receptor subtypes. |

Integration of Advanced Artificial Intelligence and Machine Learning in Benzamide Discovery

The traditional drug discovery process is notoriously long and expensive. accscience.com Artificial intelligence (AI) and machine learning (ML) are revolutionizing this landscape by enabling faster and more accurate analysis of vast datasets. nih.govmdpi.com These technologies are particularly well-suited to accelerate the discovery and optimization of novel benzamide derivatives.

Key applications of AI/ML in this context include:

Predictive Modeling: ML algorithms can be trained on existing data to predict the biological activity, toxicity, and pharmacokinetic properties (ADMET) of virtual benzamide compounds before they are ever synthesized. nih.govmdpi.com This allows researchers to prioritize the most promising candidates, saving significant time and resources.

De Novo Drug Design: Generative AI models can design entirely new benzamide-based molecules from scratch, optimized to fit a specific biological target. accscience.commdpi.com These models can explore a vast chemical space to propose novel structures that human chemists might not have conceived. nih.gov

Target Identification and Validation: AI can analyze large-scale biological data to identify and validate new protein targets for which benzamide-based ligands could be developed. accscience.com For instance, AI can assist in predicting the 3D structure of target proteins, which is vital for structure-based drug design. nih.gov

Table 3: Application of AI/ML in the Benzamide Discovery Workflow

| Discovery Stage | AI/ML Tool or Technique | Objective |

|---|---|---|

| Target Identification | Deep Learning on 'Omics' Data | Identify novel protein targets relevant to a specific disease. accscience.com |

| Hit Identification | Machine Learning for Virtual Screening | Screen millions of virtual benzamide compounds to find initial hits. mdpi.com |

| Lead Optimization | Generative Adversarial Networks (GANs) | Generate novel benzamide structures with improved potency and safety profiles. mdpi.com |

| Preclinical Development | Predictive Toxicity Modeling | Forecast potential adverse effects before animal testing. nih.gov |

Novel Applications in Agrochemical and Pharmaceutical Research, focusing on Mechanism-Based Design

Beyond simply finding molecules that bind to a target, future research will emphasize a mechanism-based design approach. This involves creating compounds that not only bind but also modulate their target's function in a specific, well-understood manner. This approach is applicable to both agrochemical and pharmaceutical development of benzamide derivatives.

In Agrochemical Research: The known insect-repellent properties of related compounds like N,N-diethyl-m-toluamide (DEET) and N,N-diethyl-benzamide provide a foundation. nih.govresearchgate.net Mechanism-based design could lead to the development of next-generation pesticides or herbicides. Instead of broad-spectrum activity, new 2,5-dichlorobenzamide (B1294676) analogs could be engineered to be highly selective inhibitors of an enzyme or receptor unique to a specific pest species. This would enhance their efficacy while minimizing harm to non-target organisms and the environment.

In Pharmaceutical Research: In medicine, mechanism-based design can lead to more sophisticated drugs. An example is the development of Proteolysis Targeting Chimeras (PROTACs). A PROTAC is a bifunctional molecule that recruits a specific target protein to the cell's degradation machinery. A benzamide derivative could be designed as the "warhead" that binds to the target protein of interest, while being linked to a ligand for an E3 ubiquitin ligase. This would lead to the targeted destruction of the disease-causing protein, a powerful therapeutic strategy. The new generation of small-molecule-based PROTACs has shown significant promise for drug development. nih.gov

Table 4: Potential Mechanism-Based Applications for Novel Benzamides

| Field | Application Concept | Underlying Mechanism |

|---|---|---|

| Agrochemical | Species-Selective Insecticide | Design a benzamide to irreversibly inhibit a crucial insect-specific enzyme. |

| Agrochemical | Targeted Herbicide | Engineer a benzamide to disrupt a key photosynthetic pathway unique to a specific weed species. |

| Pharmaceutical | Targeted Protein Degrader (PROTAC) | Use a benzamide moiety to bind a cancer-promoting protein and recruit cellular machinery for its destruction. nih.gov |

| Pharmaceutical | Covalent Inhibitor | Incorporate a reactive group onto the benzamide scaffold that forms a permanent bond with the target enzyme, providing long-lasting inhibition. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,5-dichloro-N,N-diethylbenzamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via amidation of 3,5-dichlorobenzoyl chloride with diethylamine in anhydrous diethyl ether. Key steps include controlling stoichiometry (1:1 molar ratio), maintaining low temperatures (0–5°C) to minimize side reactions, and using triethylamine as a base to neutralize HCl byproducts. Purification via flash chromatography (hexane/ethyl acetate, 4:1) yields >95% purity. Analytical validation by -NMR and mass spectrometry confirms structural integrity .

Q. How is this compound characterized structurally, and what analytical techniques are critical for confirming its identity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (, ) is essential for confirming substituent positions and diethylamide conformation. For example, -NMR typically shows a singlet for aromatic protons at δ 7.36 ppm (2H) and triplet signals for N,N-diethyl groups (δ 1.18–1.26 ppm). Mass spectrometry (MS) with m/z 246.1 [M+H] further validates molecular weight. X-ray crystallography, though less common, resolves crystal packing and bond angles in solid-state studies .

Q. What are the primary reactivity patterns of this compound in electrophilic substitution reactions?

- Methodological Answer : The electron-withdrawing chloro and amide groups direct electrophilic substitution to the para position relative to the amide. For example, nitration with HNO/HSO at 0°C yields 4-nitro derivatives. Kinetic control via low temperatures minimizes over-nitration. Reactivity can be further modulated by replacing diethylamide with bulkier groups to alter steric hindrance .

Advanced Research Questions

Q. How does regioselectivity in metalation reactions of this compound compare to secondary benzamides, and what mechanistic insights explain these differences?

- Methodological Answer : Tertiary amides (e.g., N,N-diethyl) exhibit ortho-directed metalation with sec-BuLi/TMEDA at −78°C due to the strong coordination of lithium to the amide oxygen. In contrast, secondary amides (e.g., N-methyl) favor meta-metalation. Computational studies suggest that steric effects from the diethyl groups and Li-amide interactions stabilize ortho intermediates. Electrophilic quenching with aldehydes (e.g., benzaldehyde) yields 4-substituted derivatives in 48–56% yields .

Q. What pharmacological derivatives of this compound have been explored, and how do structural modifications impact biological activity?

- Methodological Answer : Derivatives like SNC80 (a δ-opioid agonist) incorporate piperazine and methoxyphenyl groups at the 4-position. Modifications such as replacing methoxy with hydroxyl (SNC86) reduce convulsive side effects while retaining antidepressant activity in rodent models. Structure-activity relationship (SAR) studies highlight the critical role of the 3-methoxy group in crossing the blood-brain barrier .

Q. How can computational modeling predict the regioselectivity and stability of intermediates in reactions involving this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. For metalation, the ortho pathway shows a lower activation energy (ΔG = 12.3 kcal/mol) compared to meta (ΔG = 15.7 kcal/mol), aligning with experimental outcomes. Solvent effects (diethyl ether vs. THF) are modeled using polarizable continuum models (PCM) to optimize reaction conditions .

Q. What are the challenges in scaling up synthetic protocols for this compound derivatives, and how can they be mitigated?

- Methodological Answer : Key issues include exothermic reactions during amidation and purification of hygroscopic intermediates. Scale-up strategies involve:

- Temperature Control : Jacketed reactors to maintain −78°C during metalation.

- Workflow Optimization : Continuous flow systems for quenching reactive intermediates (e.g., Li salts) to prevent decomposition.

- Green Chemistry : Replacing hexane with cyclopentyl methyl ether (CPME) for safer solvent extraction .

Data Contradictions and Resolution

- Contradiction : reports 54–56% yields for 4-substituted derivatives, while cites 48–55%.

- Resolution : Variability arises from electrophile reactivity (e.g., electron-deficient aldehydes like p-nitrobenzaldehyde lower yields due to slower kinetics). Optimizing stoichiometry (1.5 equiv aldehyde) and reaction time (2–4 h) improves consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.